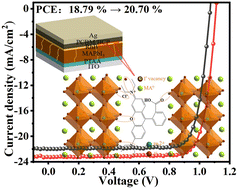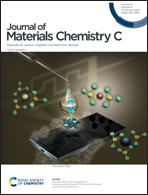Rhodamine B as an efficient multifunctional passivator for the improvement of perovskite solar cell performance†
Journal of Materials Chemistry C Pub Date: 2023-05-30 DOI: 10.1039/D3TC00818E
Abstract
Organic hybrid metal halide perovskite solar cells (PSCs) have become a new class of most promising photovoltaic materials owing to high power conversion efficiency (PCE) and low-cost solution-process. Nevertheless, various defects at the surface and grain boundaries of polycrystalline perovskite films severely affect their efficiencies and stabilities. Defect passivation is one of the effective strategies for improving the photovoltaic efficiency and stability of PSCs via the decrease of non-radiative recombination losses caused by defect states. Herein, a multifunctional rhodamine B (RhB) molecule is applied for the first time for synergistically passivating defects in polycrystalline perovskite films. The carboxylic, diethyl amine and xanthene groups of RhB as Lewis bases inactivate the under-coordinated Pb2+, the π-conjugation benzene ring is able to reduce the neutral iodine related defects, and its positively charged diethyl ammonium (C![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) N+) and Cl− anion neutralize the charged defects, ultimately healing these trap states. After RhB passivation, the inverted PSCs based on MAPbI3 exhibit a best PCE of 20.70% with extremely low hysteresis behavior (0.06%) in comparison to the control PSCs (a PCE of 18.79% with a high hysteresis index of 1.38%). Meanwhile, the unpackaged device with RhB displays better stability owing to the hydrophobic phenyl groups of RhB hindering the decomposition of perovskite films. These results demonstrate that the synergistic passivation of multifunctional RhB in this work exhibits a novel strategy to fabricate highly stable and efficient PSCs.
N+) and Cl− anion neutralize the charged defects, ultimately healing these trap states. After RhB passivation, the inverted PSCs based on MAPbI3 exhibit a best PCE of 20.70% with extremely low hysteresis behavior (0.06%) in comparison to the control PSCs (a PCE of 18.79% with a high hysteresis index of 1.38%). Meanwhile, the unpackaged device with RhB displays better stability owing to the hydrophobic phenyl groups of RhB hindering the decomposition of perovskite films. These results demonstrate that the synergistic passivation of multifunctional RhB in this work exhibits a novel strategy to fabricate highly stable and efficient PSCs.

Recommended Literature
- [1] Bulk and surface chemical compositions and microstructure properties of CaF2:Y3+material
- [2] Building with bubbles: the formation of high surface area honeycomb-like films via hydrogen bubble templated electrodeposition
- [3] Carbon nano-dots as a fluorescent and colorimetric dual-readout probe for the detection of arginine and Cu2+ and its logic gate operation†
- [4] Bright type-II photoluminescence from Mn-doped CdS/ZnSe/ZnS quantum dots with Mn2+ ions as exciton couplers†
- [5] Capillary zone electrophoresis–mass spectrometry with microliter-scale loading capacity, 140 min separation window and high peak capacity for bottom-up proteomics†
- [6] Cellulose-based spreadable new thixo gels: synthesis and their characterization†
- [7] C–H oxidation by hydroxo manganese(v) porphyrins: a DFT study†
- [8] CB[8] gated photochromism of a diarylethene derivative containing thiazole orange groups†
- [9] Bulk growth and nonlinear optical properties of thulium calcium oxyborate single crystals†
- [10] Cancer theranostic platforms based on injectable polymer hydrogels










